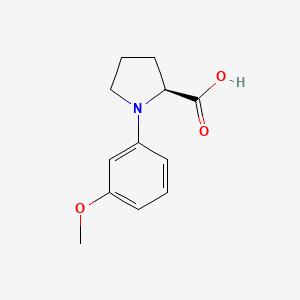
(3-Methoxyphenyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyphenyl)-L-proline is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a methoxyphenyl group attached to the proline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)-L-proline typically involves the reaction of L-proline with 3-methoxybenzaldehyde under specific conditions. One common method is the condensation reaction, where L-proline is reacted with 3-methoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(3-Methoxyphenyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the proline structure can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., methyl iodide) are employed.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl-L-proline.
Reduction: Formation of 3-methoxyphenyl-L-prolinol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
(3-Methoxyphenyl)-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3-Methoxyphenyl)-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
(3-Hydroxyphenyl)-L-proline: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Methoxyphenyl)-L-proline: Similar structure but with the methoxy group at the para position.
(3-Methoxyphenyl)-D-proline: Enantiomer of (3-Methoxyphenyl)-L-proline with different stereochemistry.
Uniqueness
This compound is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the meta position can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
(2S)-1-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-10-5-2-4-9(8-10)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1 |
InChIキー |
YHRRQURHIGUHHG-NSHDSACASA-N |
異性体SMILES |
COC1=CC=CC(=C1)N2CCC[C@H]2C(=O)O |
正規SMILES |
COC1=CC=CC(=C1)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















